• Trimebutine
    • Cat. No.:
    • B001183
    • CAS No.:
    • 39133-31-8
    • Molecular Formula:
    • C22H29NO5
    • Molecular Weight:
    • 387.5 g/mol
    Description
    3,4,5-trimethoxybenzoic acid [2-(dimethylamino)-2-phenylbutyl] ester is a trihydroxybenzoic acid.
    Trimebutine is a spasmolytic agent that regulates intestinal and colonic motility and relieves abdominal pain ...
  • Ponatinib
    • Cat. No.:
    • B001185
    • CAS No.:
    • 943319-70-8
    • Molecular Formula:
    • C29H27F3N6O
    • Molecular Weight:
    • 532.6 g/mol
    Description
    Ponatinib is a benzamide obtained by the formal condensation of the carboxy group of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid with the anilino group of 4-[(4-methylpiperazin-1-yl)methyl]-3-(t...
  • Icotinib
    • Cat. No.:
    • B001223
    • CAS No.:
    • 610798-31-7
    • Molecular Formula:
    • C22H21N3O4
    • Molecular Weight:
    • 391.4 g/mol
    Description
    Icotinib is a potent and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) Icotinib was approved in China by the SFDA in June, 2011 and in January 2014, Beta Pharma, Inc. was given...
  • Cefaclor
    • Cat. No.:
    • B001238
    • CAS No.:
    • 70356-03-5
    • Molecular Formula:
    • C15H14ClN3O4S
    • Molecular Weight:
    • 367.8 g/mol
    Description
    Cefaclor is a cephalosporin bearing chloro and (R)-2-amino-2-phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It has a role as an antibacterial drug and a drug allergen.
    Semi...
  • Cefpodoxime
    • Cat. No.:
    • B017579
    • CAS No.:
    • 80210-62-4
    • Molecular Formula:
    • C15H17N5O6S2
    • Molecular Weight:
    • 427.5 g/mol
    Description
    Cefpodoxime is a third-generation cephalosporin antibiotic with methoxymethyl and (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamino substituents at positions 3 and 7, respectively, of the cephem skelet...
  • Evocalcet
    • Cat. No.:
    • B607391
    • CAS No.:
    • 870964-67-3
    • Molecular Formula:
    • C24H26N2O2
    • Molecular Weight:
    • 374.5 g/mol
    Description
    Evocalcet has been used in trials studying the treatment of Hyperparathyroidism and Secondary Hyperparathyroidism.
    Evocalcet is an orally available calcium receptor (CaR) modulator, with potential calcimimeti...
  • Filgotinib
    • Cat. No.:
    • B607452
    • CAS No.:
    • 1206161-97-8
    • Molecular Formula:
    • C21H23N5O3S
    • Molecular Weight:
    • 425.5 g/mol
    Description
    Rheumatoid arthritis (RA) is a chronic, autoimmune, systemic, and inflammatory disease that causes synovial joint symptoms and can limit range of motion in severe cases. The disease is associated with extra-arti...
  • Finerenone
    • Cat. No.:
    • B607456
    • CAS No.:
    • 1050477-31-0
    • Molecular Formula:
    • C21H22N4O3
    • Molecular Weight:
    • 378.4 g/mol
    Description
    Finerenone, or BAY 94-8862, is a mineralocorticoid receptor antagonist indicated to reduce the risk of sustained decline in glomerular filtration rate, end stage kidney disease, cardiovascular death, heart attac...
  • 8-Gingerol
    • Cat. No.:
    • B1664213
    • CAS No.:
    • 23513-08-8
    • Molecular Formula:
    • C19H30O4
    • Molecular Weight:
    • 322.4 g/mol
    Description
    (8)-Gingerol is a beta-hydroxy ketone, a member of phenols and a monomethoxybenzene.
    (8)-Gingerol has been reported in Zingiber officinale with data available.
    isolated from Zingiber officinale...
  • Revefenacin
    • Cat. No.:
    • B1680567
    • CAS No.:
    • 864750-70-9
    • Molecular Formula:
    • C35H43N5O4
    • Molecular Weight:
    • 597.7 g/mol
    Description
    Revefenacin is an Anticholinergic. The mechanism of action of revefenacin is as a Cholinergic Antagonist.
    Revefenacin is a synthetic anticholinergic agent that is used as a once daily, nebulized inhalant for maintenance treatment of patients with chronic obstructive pulmonary disease. Revefenacin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
    REVEFENACIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for chronic obstructive pulmonary disease and airway obstruction and has 2 investigational indications.
    structure in first source"> Revefenacin is a novel biphenyl carbamate tertiary amine agent that belongs to the family of the long-acting muscarinic antagonists (LAMA). The labile primary amide in the structure produces a "soft-drug" site t...
© Copyright 2025 BenchChem. All Rights Reserved.